1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a thiophene ring and a trifluoroethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of thiophen-2-ylmethylamine with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoroethyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar compounds to 1-(Thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea include:
Thiophen-2-ylmethylurea: Lacks the trifluoroethyl group, resulting in different chemical properties.
3-(2,2,2-Trifluoroethyl)urea: Lacks the thiophene ring, affecting its reactivity and applications.
Thiophen-2-ylmethyl-3-(2,2,2-trifluoroethyl)carbamate: Similar structure but with a carbamate group instead of urea.
The uniqueness of this compound lies in the combination of the thiophene ring and trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOPINGJWAUOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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